molecular formula C6H2BrCl2NO2 B1408987 1-Bromo-2,4-dichloro-3-nitrobenzene CAS No. 1805578-60-2

1-Bromo-2,4-dichloro-3-nitrobenzene

Cat. No.: B1408987
CAS No.: 1805578-60-2
M. Wt: 270.89 g/mol
InChI Key: CIMPUCQBTXFSHT-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dichloro-3-nitrobenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring makes it highly reactive towards nucleophiles. The compound can form intermediates such as benzenonium ions during electrophilic substitution reactions, which then undergo further transformations to yield substituted products .

Comparison with Similar Compounds

1-Bromo-2,4-dichloro-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it valuable for various synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-2,4-dichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPUCQBTXFSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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